molecular formula C3H10ClNO4 B100406 N,N-Dimethylmethanamine;perchloric acid CAS No. 15576-35-9

N,N-Dimethylmethanamine;perchloric acid

Cat. No.: B100406
CAS No.: 15576-35-9
M. Wt: 159.57 g/mol
InChI Key: PNLVIPVKIAPZTP-UHFFFAOYSA-N
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Description

N,N-Dimethylmethanamine;perchloric acid is a chemical compound that combines N,N-dimethylmethanamine, a tertiary amine, with perchloric acid, a strong acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylmethanamine can be synthesized through the reaction of formaldehyde with dimethylamine. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, N,N-Dimethylmethanamine is produced using continuous flow reactors to maintain consistent reaction conditions. The compound is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylformamide.

    Reduction: It can be reduced to form dimethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products:

    Oxidation: N,N-Dimethylformamide.

    Reduction: Dimethylamine.

    Substitution: Various alkylated and halogenated derivatives.

Scientific Research Applications

N,N-Dimethylmethanamine;perchloric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the production of certain medications and diagnostic agents.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylmethanamine;perchloric acid involves the interaction of the amine group with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various chemical transformations, including the formation of carbon-nitrogen bonds.

Comparison with Similar Compounds

    N,N-Dimethylethylamine: Similar in structure but with an ethyl group instead of a methyl group.

    Trimethylamine: Contains three methyl groups attached to the nitrogen atom.

    N,N-Dimethylformamide: An oxidized form of N,N-Dimethylmethanamine.

Uniqueness: N,N-Dimethylmethanamine is unique due to its specific reactivity and the ability to form stable complexes with perchloric acid. This makes it particularly useful in certain industrial and research applications where other amines may not be as effective.

Properties

IUPAC Name

N,N-dimethylmethanamine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClHO4/c1-4(2)3;2-1(3,4)5/h1-3H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLVIPVKIAPZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482033
Record name Perchloric acid--N,N-dimethylmethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15576-35-9
Record name Perchloric acid--N,N-dimethylmethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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